6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide
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Overview
Description
CAY17c is a chemical compound known for its inhibitory effects on bromodomain-containing protein 4 and class I and class IIb histone deacetylases. It has shown significant potential in inhibiting the proliferation of colorectal cancer cells and inducing apoptosis and autophagy in these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY17c involves the preparation of thieno[2,3-d]pyrimidine-based hydroxamic acid derivatives. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and dimethylformamide, which are slightly soluble in the compound .
Industrial Production Methods
Industrial production methods for CAY17c are not extensively documented. the compound is available for research purposes and is synthesized in controlled laboratory environments to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
CAY17c undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can alter the functional groups present in CAY17c.
Substitution: Substitution reactions can occur, particularly involving the hydroxamic acid group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified hydroxamic acid derivatives .
Scientific Research Applications
CAY17c has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the inhibition of bromodomain-containing proteins and histone deacetylases.
Biology: Investigated for its effects on cell proliferation, apoptosis, and autophagy in colorectal cancer cells.
Medicine: Potential therapeutic applications in cancer treatment, particularly for colorectal cancer.
Industry: Utilized in the development of new cancer therapies and research on epigenetic regulation
Mechanism of Action
CAY17c exerts its effects by inhibiting bromodomain-containing protein 4 and class I and class IIb histone deacetylases. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis and autophagy in colorectal cancer cells. The molecular targets include specific histone deacetylases and bromodomain-containing proteins, which play crucial roles in gene expression and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another inhibitor of bromodomain-containing proteins.
Vorinostat: A histone deacetylase inhibitor used in cancer therapy.
Panobinostat: A potent histone deacetylase inhibitor with applications in cancer treatment
Uniqueness of CAY17c
CAY17c is unique due to its dual inhibitory effects on both bromodomain-containing proteins and histone deacetylases. This dual inhibition enhances its efficacy in inducing apoptosis and autophagy in colorectal cancer cells, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S/c1-14-11-16(12-15(2)21(14)32-10-6-4-5-7-19(29)27-31)22-25-23(30)20-17-8-9-28(3)13-18(17)33-24(20)26-22/h11-12,31H,4-10,13H2,1-3H3,(H,27,29)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFKONWWIAFKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCCC(=O)NO)C)C2=NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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